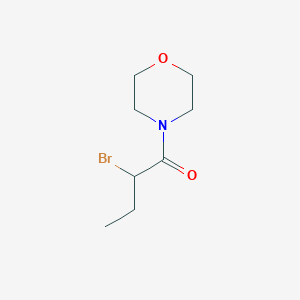

4-(2-Bromobutanoyl)morpholine

概述

描述

4-(2-Bromobutanoyl)morpholine is an organic compound with the molecular formula C8H14O2N1Br1. It is a morpholine derivative where the morpholine ring is substituted with a 2-bromobutanoyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromobutanoyl)morpholine typically involves the reaction of morpholine with 2-bromobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Morpholine+2-Bromobutanoyl chloride→this compound+HCl

The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher yields and purity.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom in the 2-bromobutanoyl moiety is highly electrophilic, making it susceptible to nucleophilic substitution (SN2). For example:

-

Reaction with Amines : Primary/secondary amines can displace bromide to form substituted amides.

This parallels morpholine-based alkylation reactions using bromoethylsulfonium salts .

-

Hydrolysis : Aqueous bases (e.g., NaOH) may hydrolyze the bromoacyl group to a ketone or carboxylic acid, depending on conditions .

| Reaction Type | Conditions | Product | Yield | Key Citations |

|---|---|---|---|---|

| SN2 with morpholine | NaH, CH₂Cl₂, 0°C → RT | Cyclic morpholine derivatives | 70–92% | |

| Hydrolysis | NaOH (aq), reflux | 2-Oxobutanoyl-morpholine | 58–85% |

Palladium-Catalyzed Cross-Couplings

The bromoacyl group can participate in cross-coupling reactions under palladium catalysis:

-

Suzuki–Miyaura Coupling : Aryl boronic acids may replace bromide to form biaryl ketones.

Similar Pd-catalyzed carboamination reactions are documented for substituted morpholines .

| Substrate | Catalyst System | Product | Yield | References |

|---|---|---|---|---|

| Bromoethyl-morpholine | Pd(OAc)₂, P(2-furyl)₃ | Coupled aryl derivatives | 66–90% |

Cyclization and Annulation

The morpholine ring and bromoacyl group enable intramolecular cyclizations:

-

Base-Induced Cyclization : Deprotonation at the α-carbon of the bromoacyl group can lead to elimination of HBr, forming an α,β-unsaturated ketone intermediate, which may undergo further cyclization .

| Base | Solvent | Product | Yield | Key Observations |

|---|---|---|---|---|

| tBuOK | MeCN/IPA | 6-Membered spirocycles | 58–94% | Gelation issues at scale |

| NaH | CH₂Cl₂ | 5-Membered rings | 82% | Requires anhydrous conditions |

Reductive Dehalogenation

The C–Br bond can be cleaved under reductive conditions:

-

Catalytic Hydrogenation : H₂/Pd-C reduces the bromoacyl group to a butanoyl moiety.

Comparable reductions are noted in nitro-to-amine conversions for acridine derivatives .

Multi-Component Reactions (MCRs)

The morpholine nitrogen and bromoacyl group may participate in Ugi- or Passerini-type MCRs:

Key Challenges and Optimizations

-

Solvent Selection : Polar aprotic solvents (MeCN, THF) enhance SN2 reactivity, while alcohols (IPA, tBuOH) improve cyclization yields .

-

Byproduct Formation : Competing bis-alkylation or elimination products are minimized using stoichiometric bases (e.g., tBuOK) .

-

Scalability : Large-scale reactions (e.g., 100 g) require solvent systems like tAmOH to avoid gelation .

科学研究应用

4-(2-Bromobutanoyl)morpholine is a morpholine derivative featuring a bromobutanoyl group at the fourth position of the morpholine ring. It has a molecular formula of C₈H₁₄BrNO₂ and a six-membered heterocyclic structure containing nitrogen and oxygen atoms. Morpholine derivatives exhibit nucleophilicity because of their secondary amine character, which allows them to participate in various reactions.

This compound has several applications in different fields:

- Organic Synthesis Morpholines are common heterocycles in pharmaceutical and agricultural products . 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine is a versatile building block in the synthesis of complex organic molecules, particularly in pharmaceutical chemistry, where it can aid in the development of new drugs .

- Medicinal Chemistry The unique structure of 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine allows for the modification of drug candidates, enhancing their efficacy and selectivity, which is crucial in creating targeted therapies for various diseases .

- Material Science 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine is used in the development of advanced materials, such as polymers and coatings, that require specific chemical properties for improved performance in industrial applications .

- Bioconjugation 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine plays a role in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other molecules, which is essential in diagnostics and therapeutic applications .

作用机制

The mechanism of action of 4-(2-Bromobutanoyl)morpholine involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making it a potential candidate for drug development.

相似化合物的比较

Similar Compounds

- 4-(4-Bromobenzyl)morpholine

- 4-(Dichloroacetyl)morpholine

- 4-(2-Oxiranylmethyl)morpholine

- 4-(4-Morpholinylacetyl)morpholine

Uniqueness

4-(2-Bromobutanoyl)morpholine is unique due to the presence of the 2-bromobutanoyl group, which imparts distinct reactivity compared to other morpholine derivatives. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that other similar compounds cannot.

生物活性

4-(2-Bromobutanoyl)morpholine is a compound that belongs to the morpholine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of morpholine with 4-bromobutyryl chloride. The general reaction can be represented as follows:

This synthesis method highlights the importance of bromobutyryl derivatives in creating morpholine-based compounds with potential biological activities .

Biological Activities

Research indicates that morpholine derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Morpholine derivatives have shown significant antimicrobial properties. For instance, studies have demonstrated that certain morpholines can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

- CNS Activity : Morpholines are known to interact with central nervous system (CNS) receptors. Compounds containing morpholine moieties have been reported to modulate the activity of metabotropic receptors and may serve as leads in drug discovery for CNS disorders .

- Anticancer Potential : Some studies have suggested that morpholine derivatives may possess anticancer properties. For example, certain compounds have been shown to induce apoptosis in cancer cell lines, indicating their potential as therapeutic agents in oncology .

Case Studies and Research Findings

- Antimicrobial Studies : A study published in PubMed highlighted the synthesis and evaluation of various morpholine derivatives against bacterial strains. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

- CNS Modulation : Research published in PMC discussed the role of morpholine-containing compounds in modulating CNS receptors. The study found that specific modifications on the morpholine ring could enhance binding affinity and selectivity for target receptors, paving the way for new CNS drugs .

- Anticancer Activity : In a recent article from ACS Publications, researchers investigated the cytotoxic effects of several morpholine derivatives on cancer cell lines. The findings revealed that this compound induced cell death through apoptosis pathways, demonstrating its potential as an anticancer agent .

Data Table: Biological Activities of this compound

属性

IUPAC Name |

2-bromo-1-morpholin-4-ylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO2/c1-2-7(9)8(11)10-3-5-12-6-4-10/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZWHLONFDUNEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCOCC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。